molecular formula C20H18N6O3 B604431 N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE CAS No. 368839-49-0

N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE

Cat. No.: B604431
CAS No.: 368839-49-0
M. Wt: 390.4g/mol
InChI Key: FQPIVNCGHAPHRR-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is notable for its indole and pyrido[2,3-d]pyrimidine moieties, which are known for their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE typically involves the condensation of 1H-indole-3-carbaldehyde with 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines .

Scientific Research Applications

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE is unique due to its specific combination of indole and pyrido[2,3-d]pyrimidine structures, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

368839-49-0

Molecular Formula

C20H18N6O3

Molecular Weight

390.4g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H18N6O3/c1-11-14(8-15-17(23-11)25(2)20(29)26(3)19(15)28)18(27)24-22-10-12-9-21-16-7-5-4-6-13(12)16/h4-10,21H,1-3H3,(H,24,27)/b22-10+

InChI Key

FQPIVNCGHAPHRR-LSHDLFTRSA-N

SMILES

CC1=C(C=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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